N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,4-dichlorophenyl)benzenesulfonamide
Overview
Description
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,4-dichlorophenyl)benzenesulfonamide is a complex organic compound with a unique structure that includes an azepane ring, a dichlorophenyl group, and a benzenesulfonamide moiety
Preparation Methods
The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,4-dichlorophenyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,4-dichlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,4-dichlorophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,4-dichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,4-dichlorophenyl)benzenesulfonamide can be compared with similar compounds such as:
N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dichlorophenyl)benzenesulfonamide: This compound has a similar structure but differs in the position of the chlorine atoms on the phenyl ring.
N-(2-azepan-1-yl-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide: This compound has a methyl group instead of chlorine atoms, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,4-dichlorophenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O3S/c21-16-10-11-19(18(22)14-16)24(28(26,27)17-8-4-3-5-9-17)15-20(25)23-12-6-1-2-7-13-23/h3-5,8-11,14H,1-2,6-7,12-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMJEYPPCOXKLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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